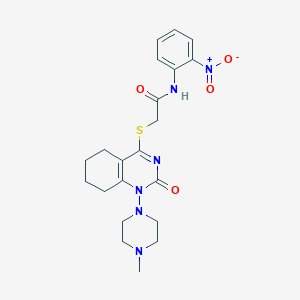![molecular formula C21H20ClN3O B2831193 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 862828-07-7](/img/structure/B2831193.png)
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of ABP-688 and has been found to have several interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of ABP-688 is related to its ability to bind to the mGluR5 receptor. This receptor is a member of the metabotropic glutamate receptor family and is involved in the modulation of synaptic transmission. When ABP-688 binds to this receptor, it can activate or inhibit its signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
ABP-688 has been shown to have several biochemical and physiological effects. It has been found to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of several neurological disorders such as schizophrenia, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ABP-688 in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of this receptor in isolation, without interference from other signaling pathways. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on ABP-688. One potential area of investigation is in the development of new drugs that target the mGluR5 receptor. Additionally, further studies are needed to fully understand the physiological effects of ABP-688 and its potential therapeutic applications. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of ABP-688 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 5-chloro-2-methylphenyl isocyanate and 1-allyl-1H-benzo[d]imidazole-2-carboxylic acid. This reaction is carried out in the presence of a catalyst such as triethylamine and yields ABP-688 as the final product.
Aplicaciones Científicas De Investigación
ABP-688 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to bind to a specific type of receptor in the brain known as the mGluR5 receptor. This receptor is involved in several important physiological processes such as learning, memory, and synaptic plasticity.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-3-10-24-18-7-5-4-6-17(18)23-21(24)15-11-20(26)25(13-15)19-12-16(22)9-8-14(19)2/h3-9,12,15H,1,10-11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINZMFLBWPDQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)


![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)

![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)



![3-Fluoro-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2831130.png)


